2(3H)-Furanone, 3-ethyldihydro-
Overview
Description
2(3H)-Furanone, 3-ethyldihydro- is an organic compound with a molecular formula of C7H10O3. It is a cyclic lactone, which is a type of ester formed from the condensation of a hydroxy acid. This compound is known for its distinctive structure, which includes a furanone ring with an ethyl group attached to it. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 3-ethyldihydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an aldehyde under acidic conditions, followed by cyclization to form the furanone ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, 3-ethyldihydro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial to achieving high yields and minimizing by-products. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Furanone, 3-ethyldihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring into a more saturated lactone or open the ring to form linear compounds.
Substitution: The ethyl group on the furanone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated lactones or linear alcohols.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
2(3H)-Furanone, 3-ethyldihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and chemical stability.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-ethyldihydro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s furanone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
2(3H)-Furanone, 3-ethyldihydro- can be compared to other similar compounds such as:
2(3H)-Thiophenone, 3-ethyldihydro-: This compound has a sulfur atom in place of the oxygen in the furanone ring, which can significantly alter its chemical properties and reactivity.
3-Ethyldihydro-3-methyl-2(3H)-thiophenone: This compound has an additional methyl group, which can affect its steric and electronic properties.
3-Ethyldihydro-2H-pyran-2,6(3H)-dione: This compound has a different ring structure, which can influence its reactivity and applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of 2(3H)-Furanone, 3-ethyldihydro- in various fields of research and industry.
Properties
IUPAC Name |
3-ethyloxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-8-6(5)7/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMJYIRAXUQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13888-01-2 | |
Record name | NSC85346 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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